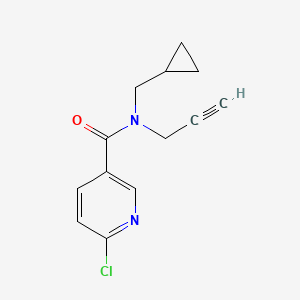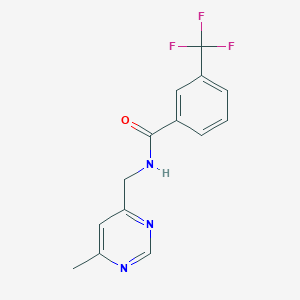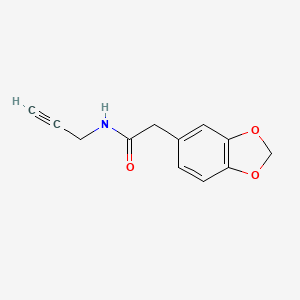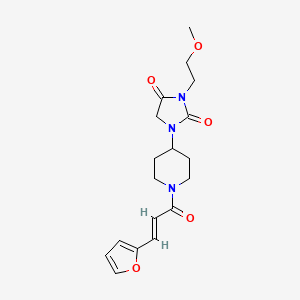
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, also known as CP-868,596, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit promising results in various scientific research studies. In
作用机制
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that binds to and degrades p53, a tumor suppressor protein that plays a crucial role in the regulation of cell cycle progression and apoptosis. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in various preclinical studies. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. In addition, this compound has been found to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anticancer activity.
实验室实验的优点和局限性
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, making it an ideal tool for studying the p53 pathway and its regulation. This compound has also been found to exhibit minimal toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the synthesis of this compound can be challenging, and the compound has been reported to have low stability under certain conditions.
未来方向
There are several future directions for the research and development of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One direction is to explore the potential of this compound as a combination therapy with other chemotherapeutic agents. This compound has been found to sensitize cancer cells to other agents, leading to enhanced anticancer activity. Another direction is to explore the potential of this compound in other cancer types. While this compound has shown efficacy in various cancer models, its potential in other cancer types remains to be explored. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in both preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anticancer activity through the inhibition of the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway and the induction of apoptosis and cell cycle arrest in cancer cells. This compound has several advantages for lab experiments, including its selectivity towards cancer cells and its ability to sensitize cancer cells to other chemotherapeutic agents. However, the compound also has some limitations, including its poor solubility and low stability under certain conditions. There are several future directions for the research and development of this compound, including exploring its potential as a combination therapy, its potential in other cancer types, and developing more efficient and scalable synthesis methods.
合成方法
The synthesis of 6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been reported in several scientific research articles, and the compound has been synthesized using various methods with varying yields.
科学研究应用
6-chloro-N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent inhibitor of the MDM2-p53 protein-protein interaction, which plays a crucial role in the regulation of the p53 tumor suppressor pathway. The inhibition of this interaction leads to the activation of the p53 pathway, resulting in the induction of apoptosis and cell cycle arrest in cancer cells. This compound has been found to exhibit promising results in preclinical studies and has shown efficacy in various cancer models.
属性
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-7-16(9-10-3-4-10)13(17)11-5-6-12(14)15-8-11/h1,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGBCPVOHTFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)

![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)

![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)


![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)
![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)